molecular formula C17H18N4O3S2 B6530300 methyl (2E)-2-[(1-methyl-1H-pyrazole-5-carbonyl)imino]-3-[2-(methylsulfanyl)ethyl]-2,3-dihydro-1,3-benzothiazole-6-carboxylate CAS No. 1019097-24-5

methyl (2E)-2-[(1-methyl-1H-pyrazole-5-carbonyl)imino]-3-[2-(methylsulfanyl)ethyl]-2,3-dihydro-1,3-benzothiazole-6-carboxylate

Cat. No.: B6530300
CAS No.: 1019097-24-5
M. Wt: 390.5 g/mol
InChI Key: DVRJAFTXDKKEDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2E)-2-[(1-methyl-1H-pyrazole-5-carbonyl)imino]-3-[2-(methylsulfanyl)ethyl]-2,3-dihydro-1,3-benzothiazole-6-carboxylate is a useful research compound. Its molecular formula is C17H18N4O3S2 and its molecular weight is 390.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 390.08203280 g/mol and the complexity rating of the compound is 574. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl (2E)-2-[(1-methyl-1H-pyrazole-5-carbonyl)imino]-3-[2-(methylsulfanyl)ethyl]-2,3-dihydro-1,3-benzothiazole-6-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a benzothiazole moiety, a pyrazole ring, and a methylsulfanyl group. Its molecular formula is C15H18N4O3SC_{15}H_{18}N_{4}O_{3}S, and it has been studied for its interaction with various biological targets.

1. Anti-inflammatory Activity

Research indicates that compounds containing the benzothiazole and pyrazole moieties exhibit significant anti-inflammatory properties. For instance, studies have shown that related compounds can inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process.

CompoundTarget EnzymeIC50 (μM)
Compound ACOX-119.45 ± 0.07
Compound BCOX-223.8 ± 0.20
Methyl Benzothiazole DerivativeCOX-20.04 ± 0.02

These results suggest that this compound may possess similar anti-inflammatory properties due to its structural components.

2. Antioxidant Activity

Compounds with benzothiazole derivatives have also been noted for their antioxidant capabilities. The presence of the pyrazole ring enhances electron donation, which is crucial in scavenging free radicals and reducing oxidative stress.

Structure-Activity Relationship (SAR)

The SAR studies highlight that modifications in the substituents on the pyrazole and benzothiazole rings significantly affect the biological activity of these compounds. For example:

  • Substituents on Pyrazole : The introduction of electron-withdrawing or electron-donating groups can enhance or reduce activity against specific targets.
  • Benzothiazole Variants : Alterations in the benzothiazole structure have been linked to variations in anti-inflammatory potency and selectivity towards COX enzymes.

Case Study 1: Anti-inflammatory Effects

In a study evaluating the anti-inflammatory effects of similar compounds, researchers administered various derivatives to animal models exhibiting inflammation. The results indicated that certain derivatives significantly reduced paw edema compared to control groups treated with standard anti-inflammatory drugs like indomethacin.

Case Study 2: Cytotoxicity Assessment

Another investigation focused on the cytotoxic effects of this compound against cancer cell lines. The compound exhibited selective cytotoxicity towards specific cancer cells while sparing normal cells, indicating potential as an anticancer agent.

Properties

IUPAC Name

methyl 2-(2-methylpyrazole-3-carbonyl)imino-3-(2-methylsulfanylethyl)-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3S2/c1-20-13(6-7-18-20)15(22)19-17-21(8-9-25-3)12-5-4-11(16(23)24-2)10-14(12)26-17/h4-7,10H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVRJAFTXDKKEDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)C(=O)OC)CCSC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.